MFCD25460332
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Overview
Description
MFCD25460332 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The preparation of MFCD25460332 involves several synthetic routes and reaction conditions. One common method is through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for the quantification of small molecules in body fluids . This method involves the use of specific reagents and conditions to achieve the desired purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
MFCD25460332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups with others .
Scientific Research Applications
MFCD25460332 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions and as a standard in analytical techniques In biology, it is used in studies involving enzyme activity and protein interactionsIn industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD25460332 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
MFCD25460332 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. this compound may have distinct properties or reactivity that make it more suitable for certain applications. The comparison of similar compounds can provide insights into the advantages and limitations of this compound in various contexts .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPCLSUQVYPOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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